ethyl N-[(1S,2R)-2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(1S,2R)-2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of an amine with an isocyanate to form the carbamate linkage. The reaction conditions often require a solvent such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity level. The compound is usually stored at room temperature and handled with standard safety precautions .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(1S,2R)-2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Ethyl N-[(1S,2R)-2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl N-[(1S,2R)-2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity through hydrophobic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl N-[(1S,2R)-2-(aminomethyl)-1-phenyl-3-methylbutyl]carbamate: Lacks the methoxy group, which may affect its binding affinity and biological activity.
Ethyl N-[(1S,2R)-2-(aminomethyl)-1-(4-hydroxyphenyl)-3-methylbutyl]carbamate: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical reactivity and solubility.
Uniqueness
The presence of the methoxy group, in particular, may enhance its biological activity and binding interactions compared to similar compounds .
Properties
IUPAC Name |
ethyl N-[(1S,2R)-2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-5-21-16(19)18-15(14(10-17)11(2)3)12-6-8-13(20-4)9-7-12/h6-9,11,14-15H,5,10,17H2,1-4H3,(H,18,19)/t14-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBOQGDTUYPDGE-LSDHHAIUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C1=CC=C(C=C1)OC)C(CN)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N[C@H](C1=CC=C(C=C1)OC)[C@@H](CN)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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